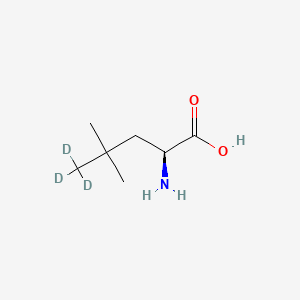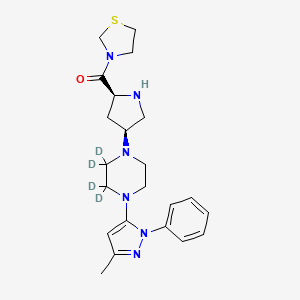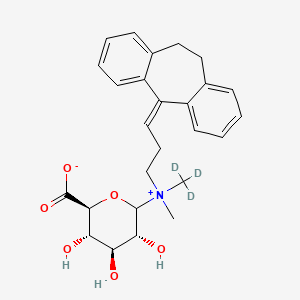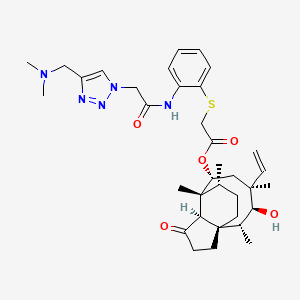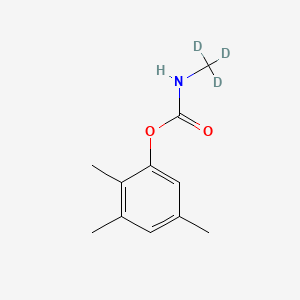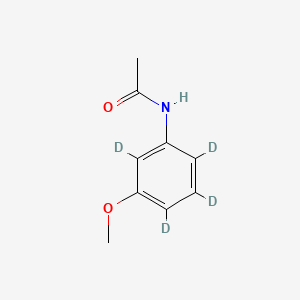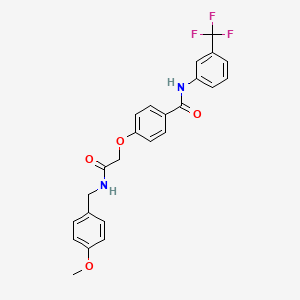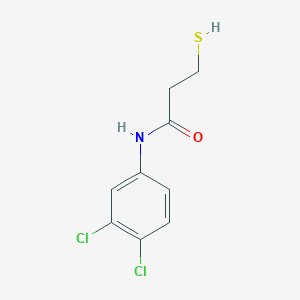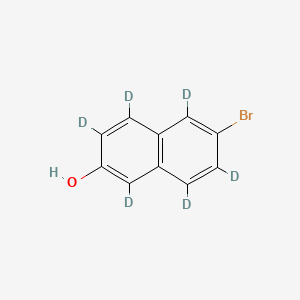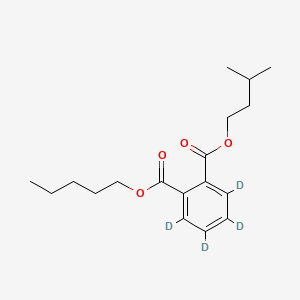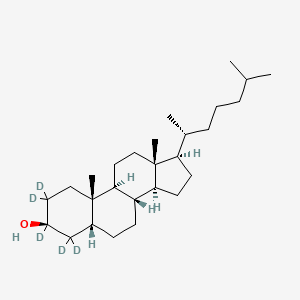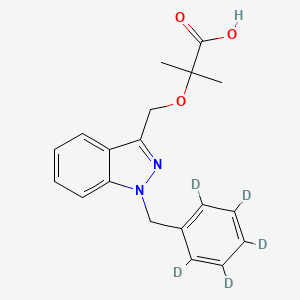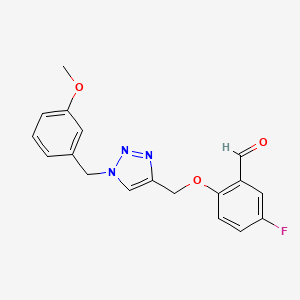
Xanthine oxidase-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine oxidase-IN-5 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Therefore, inhibitors of xanthine oxidase are of significant interest in the treatment of these conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of a core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity against xanthine oxidase. This may include halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Xanthine oxidase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
科学研究应用
Xanthine oxidase-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of xanthine oxidase and to develop new inhibitors with improved efficacy.
Biology: The compound is used in biological studies to understand the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like gout, hyperuricemia, and cardiovascular diseases.
作用机制
Xanthine oxidase-IN-5 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key residues in the enzyme’s active site, such as Glu1261 and Arg880, through hydrogen bonding and hydrophobic interactions. This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, reducing uric acid levels in the body .
相似化合物的比较
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency.
Uniqueness
Xanthine oxidase-IN-5 is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards xanthine oxidase. Unlike some other inhibitors, it may exhibit fewer side effects and improved pharmacokinetic properties, making it a promising candidate for further development .
属性
分子式 |
C18H16FN3O3 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3 |
InChI 键 |
CYKGEFAYEZMOJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


